molecular formula C12H8BrClO3S B1281069 4-(4-Bromo-phenoxy)-benzenesulfonyl chloride CAS No. 61405-25-2

4-(4-Bromo-phenoxy)-benzenesulfonyl chloride

Cat. No. B1281069
Key on ui cas rn: 61405-25-2
M. Wt: 347.61 g/mol
InChI Key: PLFIHRLMNDKZGJ-UHFFFAOYSA-N
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Patent
US05753653

Procedure details

To a solution of 12.45 g (50 mmol) of 4-bromobiphenyl ether in 50 mL of dichloromethane at -5° C. was added 9.9 mL (17.4 g, 150 mmol) of chlorosulfonic acid dropwise. After the addition was complete, the reaction was allowed to warm to room temperature for one hour (needed to completely convert the initially formed sulfonic acid to the sulfonyl chloride). The reaction mixture was added to cold pH 7 phosphate buffer (ca. 0.5M) and twice extracted with 50 mL of dichloromethane. The organic extracts were combined and washed with brine, dried over sodium sulfate, and concentrated. Addition of hexane to the residual syrup and re-concentration gave 13.9 g (80%) of 4-(4-bromophenoxy)benzenesulfonyl chloride as a white powder: mp 80.9° C.
Name
4-bromobiphenyl ether
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](C2C=CC=CC=2)=[CH:4][CH:3]=1.CC[O:16][CH2:17][CH3:18].[Cl:19][S:20]([OH:23])(=O)=[O:21].S(Cl)(Cl)(=O)=O.P([O-])([O-])([O-])=O>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:16][C:17]2[CH:18]=[CH:4][C:3]([S:20]([Cl:19])(=[O:23])=[O:21])=[CH:2][CH:7]=2)=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
4-bromobiphenyl ether
Quantity
12.45 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=CC=C1.CCOCC
Name
Quantity
9.9 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
twice extracted with 50 mL of dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Addition of hexane
CONCENTRATION
Type
CONCENTRATION
Details
to the residual syrup and re-concentration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 159.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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